4-nitro-3-propyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-nitro-5-propyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-5-6(9(10)11)4-7-8-5/h4H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMMELNDXKJOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Materials Science and Metal Organic Frameworks Mofs :the Ability of the Pyrazolate Anion to Bridge Metal Centers Makes It an Excellent Candidate for the Construction of Metal Organic Frameworks Mofs . These Materials Have Garnered Immense Interest Due to Their High Porosity and Tunable Properties, with Applications in Gas Storage, Separation, and Catalysis. by Incorporating Functional Groups Like the Nitro and Propyl Substituents into the Organic Linker, the Chemical Environment Within the Pores of the Mof Can Be Tailored. for Instance, the Nitro Groups Could Enhance Interactions with Specific Guest Molecules. Future Work May Involve Synthesizing a Series of Mofs Using 4 Nitro 3 Propyl 1h Pyrazole and Various Metal Ions to Explore Their Structural and Functional Properties.
The table below outlines key research directions and their potential impact.
| Research Direction | Key Objective | Potential Impact |
| Energetic Materials | Synthesize novel, high-performance, and insensitive energetic compounds. | Development of safer and more powerful explosives and propellants. nih.gov |
| Organic Synthesis | Utilize as a versatile scaffold for complex molecule and pharmaceutical synthesis. | Discovery of new therapeutic agents and more efficient manufacturing processes. researchgate.netalfa-chemistry.com |
| Materials Science | Employ as a linker for novel Metal-Organic Frameworks (MOFs). | Creation of advanced materials for gas storage, separations, and catalysis. |
Chemical Reactivity and Mechanistic Transformations of 4 Nitro 3 Propyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions. The position of substitution is highly influenced by the nature of the substituents already present on the ring. For pyrazole itself, electrophilic attack typically occurs at the C4 position.
The reactivity of the pyrazole ring in 4-nitro-3-propyl-1H-pyrazole towards electrophiles is significantly affected by the electronic and steric properties of the nitro and propyl groups.
Steric Effects: The propyl group at the C3 position can exert steric hindrance, potentially influencing the approach of the electrophile. However, since the primary site of electrophilic attack on a pyrazole ring is the C4 position, and this position is already substituted, further electrophilic substitution on the ring becomes challenging.
The nitration of a pyrazole ring is a classic example of an electrophilic aromatic substitution reaction. The active electrophile is the nitronium ion (NO₂⁺), which is typically generated from a mixture of concentrated nitric acid and sulfuric acid.
The mechanism for the nitration of a substituted pyrazole, such as 3-propyl-1H-pyrazole to form this compound, proceeds through the following steps:
Generation of the electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Electrophilic attack: The π electrons of the pyrazole ring attack the nitronium ion. In the case of 3-propyl-1H-pyrazole, the attack is directed to the C4 position, which is the most electron-rich and sterically accessible position. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound.
The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid from 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is achieved through nitration using a mixture of fuming nitric acid and concentrated sulfuric acid researchgate.net. This reaction is highly exothermic and requires careful temperature control researchgate.net.
| Reactant | Reagents | Product | Reaction Type |
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Fuming HNO₃, Concentrated H₂SO₄ | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Electrophilic Aromatic Substitution |
| Pyrazole | Fuming HNO₃ (90%), Fuming H₂SO₄ (20%) | 4-Nitropyrazole | Electrophilic Aromatic Substitution |
Nucleophilic Reactions at the Pyrazole Ring and its Functional Groups
The presence of the electron-withdrawing nitro group facilitates nucleophilic attack on the pyrazole ring and its substituents.
The nitro group of nitropyrazoles can be reduced to an amino group. For instance, 4-nitropyrazoles can be reduced to 4-aminopyrazoles. This transformation is a key step in the synthesis of various biologically active molecules mdpi.com. A common method for this reduction is the use of a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.
Furthermore, direct amination of nitropyrazoles is possible. For example, 4-nitropyrazole (4-NP) can undergo amination by reacting with hydroxylamine-O-sulfonic acid (NH₂OSO₃H) and potassium carbonate (K₂CO₃) nih.gov. This reaction introduces an amino group onto the pyrazole ring, typically at the N1 position.
The carboxylic acid group in derivatives such as 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid can readily undergo esterification and amidation.
Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. This reaction is a standard procedure in organic synthesis.
Amidation: The carboxylic acid can be converted to an amide. A common route involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride then reacts with ammonia or a primary or secondary amine to form the corresponding amide. For instance, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid can be converted to 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide google.com. In an alternative approach, the ethyl ester of the carboxylic acid can be directly ammonolyzed to the amide using concentrated ammonia google.com.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 1. SOCl₂ 2. NH₃ | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Amidation |
| Ethyl 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxylate | Concentrated Ammonia | 4-Nitro-1-methyl-3-n-propylpyrazole-5-carboxamide | Ammonolysis |
The conversion of pyrazole derivatives to their nitrile analogues can be achieved through various synthetic routes. A common method involves the dehydration of a primary amide. The amide, such as 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, can be treated with a dehydrating agent like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) to yield the corresponding nitrile, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carbonitrile.
Another approach to synthesizing aminopyrazole carbonitriles involves the Thorpe-Ziegler cyclization of arylhydrazono-2-arylethane nitriles mdpi.com. While not a direct conversion of the nitro-propyl derivative, this highlights a synthetic strategy for obtaining pyrazoles with a cyano group.
Oxidation Pathways of the Pyrazole Heterocycle and Propyl Side Chain
The oxidation of this compound can selectively target either the pyrazole ring or the propyl side chain, depending on the reaction conditions and the oxidizing agent employed.
The pyrazole ring is generally known for its resistance to oxidation due to its aromatic character. Strong oxidizing agents are typically required to disrupt the stable heterocyclic system. However, the presence of the deactivating nitro group at the C4 position further diminishes the electron density of the ring, making it even less susceptible to electrophilic attack by oxidizing agents. Under harsh oxidative conditions, such as ozonolysis or electrolytic oxidation, the pyrazole ring can undergo cleavage.
In contrast, the propyl side chain is more amenable to oxidation. Specifically, the benzylic-like carbon atom—the one directly attached to the pyrazole ring—is the most probable site of oxidative attack, provided it possesses at least one hydrogen atom. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the propyl group. The reaction likely proceeds through the formation of a series of intermediates, ultimately leading to a carboxylic acid at the C3 position. The rest of the carbon chain is cleaved during this process.
| Oxidizing Agent | Target | Potential Product(s) | Conditions |
| Potassium Permanganate (KMnO₄) | Propyl side chain | 4-Nitro-1H-pyrazole-3-carboxylic acid | Heating |
| Chromic Acid (H₂CrO₄) | Propyl side chain | 4-Nitro-1H-pyrazole-3-carboxylic acid | Acidic |
| Ozone (O₃), then work-up | Pyrazole ring | Ring-opened products | Low temperature |
Reduction of the Nitro Group to Corresponding Amino Functionality
The nitro group at the C4 position of this compound is readily reduced to an amino group, a common and crucial transformation in the synthesis of various pyrazole-based compounds. This reduction can be achieved through several methods, most notably catalytic hydrogenation and the use of metal salts in acidic media.
Catalytic Hydrogenation: This is a widely used and often clean method for the reduction of nitro groups. The reaction involves treating the nitropyrazole with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate. The process is generally highly efficient and chemoselective, leaving other functional groups, like the pyrazole ring and the propyl chain, intact.
Metal-Based Reducing Agents: Another prevalent method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) in an acidic medium is also a very effective reagent for this conversion mdpi.com. The mechanism of this reaction involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring at each stage of the reduction.
The general pathway for the reduction of the nitro group is believed to proceed through nitroso and hydroxylamine intermediates before the final amino product is formed.
| Reagent | Conditions | Product |
| H₂/Pd-C | Ethanol or Ethyl Acetate, room temperature and pressure | 4-Amino-3-propyl-1H-pyrazole |
| SnCl₂·2H₂O / HCl | Ethanol, heating | 4-Amino-3-propyl-1H-pyrazole |
| Fe / HCl | Reflux | 4-Amino-3-propyl-1H-pyrazole |
The synthesis of 4-aminopyrazoles is a significant area of interest, often starting from the nitration of pyrazoles followed by the reduction of the resulting 4-nitropyrazole mdpi.com.
Intramolecular Cyclization and Rearrangement Mechanisms in Nitropyrazole Systems
Nitropyrazole systems can undergo various intramolecular cyclization and rearrangement reactions, often promoted by heat or light.
Thermal Rearrangements: N-nitropyrazoles are known to undergo thermal rearrangement to form C-nitropyrazoles researchgate.netacs.orgacs.org. For instance, 1-nitropyrazole can rearrange to 3(5)-nitropyrazole upon heating researchgate.net. While this compound already possesses a C-nitro group, the potential for migration of the nitro group to other positions on the pyrazole ring under thermal stress cannot be entirely ruled out, although it would likely require significant energy input due to the stability of the starting isomer. The thermal decomposition of nitropyrazole derivatives can be complex, potentially involving intramolecular oxidation of an adjacent carbon atom by the nitro group through a polarized four-membered transition state mdpi.com.
Photochemical Rearrangements: Photochemical conditions can induce rearrangements in heterocyclic compounds. While specific studies on this compound are not prevalent, related pyrazole derivatives have been shown to undergo photochemical transformations. For example, some pyrazole derivatives can rearrange into imidazoles upon UV irradiation researchgate.net. The presence of both a nitro group and a propyl side chain could lead to complex photochemical behavior, potentially involving the nitro group in radical reactions or the propyl chain in hydrogen abstraction processes.
Intramolecular Cyclization: The potential for intramolecular cyclization in this compound itself is limited without further functionalization of the propyl side chain. However, derivatives of this compound could be designed to undergo such reactions. For instance, if the propyl chain were to be oxidized to a 3-(3-oxopropyl) group, it could potentially undergo a cyclization reaction with the N1-H of the pyrazole ring under appropriate conditions to form a fused ring system. Intramolecular cyclization is a common strategy in the synthesis of fused heterocyclic systems based on pyrazoles researchgate.netnih.govnih.gov. For example, the intramolecular 1,3-dipolar cycloaddition of nitrile oxides generated from aldoximes on a pyrazole scaffold is a known method for constructing fused pyranopyrazole systems nih.gov.
| Reaction Type | Conditions | Potential Outcome |
| Thermal Rearrangement | High Temperature | Isomerization or decomposition |
| Photochemical Rearrangement | UV Irradiation | Isomerization or complex transformations |
| Intramolecular Cyclization (of derivatives) | Dependent on functional groups | Formation of fused heterocyclic systems |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to predicting the properties of molecules. For 4-nitro-3-propyl-1H-pyrazole, Density Functional Theory (DFT) and Hartree-Fock (HF) theory are two of the most powerful and widely used approaches.
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost. It is used to determine the optimized molecular geometry and electronic structure of this compound. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for such calculations. researchgate.netnih.gov
DFT calculations begin with geometry optimization, a process that finds the lowest energy conformation of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyrazole (B372694) ring and its substituents. The nitro group (-NO₂) is expected to be nearly coplanar with the pyrazole ring to maximize conjugation, while the propyl group (-C₃H₇) will adopt a staggered conformation to minimize steric hindrance. mdpi.com The planarity of the nitro group with the ring is a common feature in nitroaromatic compounds and influences the electronic properties of the molecule. mdpi.com
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrazole Ring (DFT/B3LYP)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| N1-N2 | 1.35 | |
| N2-C3 | 1.33 | |
| C3-C4 | 1.42 | |
| C4-C5 | 1.37 | |
| C5-N1 | 1.36 | |
| N1-N2-C3 | 112.0 | |
| N2-C3-C4 | 105.0 | |
| C3-C4-C5 | 110.0 | |
| C4-C5-N1 | 107.0 | |
| C5-N1-N2 | 106.0 |
Note: This data is representative of a substituted pyrazole ring and is intended for illustrative purposes. Actual values for this compound would require a specific calculation.
Hartree-Fock (HF) theory is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for energies due to the neglect of electron correlation, HF is valuable for molecular orbital (MO) analysis. researchgate.net The HF method provides a qualitative understanding of the electronic structure and the shapes and energies of the molecular orbitals. Comparing results from both HF and DFT can offer a more complete picture of the molecule's electronic behavior. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netdeeporigin.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. wolfram.com
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated on the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring. nih.gov
Blue regions indicate positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms. deeporigin.com
Green regions represent neutral or near-zero potential.
The MEP map for this compound would clearly show the strong electronegative character of the nitro group, making it a primary site for intermolecular interactions and electrophilic attack. researchgate.netresearchgate.net The pyrazole ring itself presents a complex potential surface, with the nitrogen atoms being negative centers and the ring carbons having varying potentials based on the substituent effects. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Indices)
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are crucial for understanding the electronic properties and reactivity of this compound. nih.gov
HOMO : This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential. A higher HOMO energy indicates a better electron-donating capability. For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring. nih.gov
LUMO : This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. A lower LUMO energy suggests a better electron-accepting ability. In nitro-substituted pyrazoles, the LUMO is typically localized on the nitro group and the pyrazole ring, indicating that these are the sites for nucleophilic attack or electron acceptance.
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. ekb.eg
Table 2: Illustrative FMO Energies and Reactivity Indices for a Nitro-Substituted Pyrazole
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.5 |
| ELUMO | -3.0 |
| Energy Gap (ΔE) | 4.5 |
| Electronegativity (χ) | 5.25 |
| Chemical Hardness (η) | 2.25 |
| Global Electrophilicity (ω) | 6.125 |
Note: These values are representative and serve to illustrate the typical output of an FMO analysis for a related molecule.
Theoretical Prediction and Simulation of Spectroscopic Properties (NMR, IR, Raman, UV)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy : Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). jocpr.com These calculations help in the assignment of experimental NMR signals. For this compound, the electron-withdrawing nitro group would cause downfield shifts for nearby protons and carbons, while the propyl group would show characteristic aliphatic signals. mdpi.com
IR and Raman Spectroscopy : The vibrational frequencies of the molecule can be calculated using DFT. jocpr.comsciencepg.com The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to identify characteristic functional group vibrations. nih.govnih.gov Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the NO₂ group, C-N stretching, N-H stretching, and various vibrations of the pyrazole ring and the propyl chain. jocpr.comscielo.org.za
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). mdpi.com The calculations provide information about the electronic transitions between molecular orbitals, including the maximum absorption wavelength (λmax) and oscillator strengths. The presence of the nitro group and the pyrazole ring, which are chromophores, would result in characteristic absorptions in the UV region. mdpi.com
Analysis of Intermolecular Interactions
In the solid state, the properties of this compound would be influenced by intermolecular interactions such as hydrogen bonds and van der Waals forces. Computational studies can model these interactions in crystal lattices or molecular dimers. rsc.org For this molecule, potential hydrogen bonds could form between the N-H of the pyrazole ring of one molecule and the oxygen atoms of the nitro group of a neighboring molecule. mdpi.com The analysis of these interactions is crucial for understanding the crystal packing, stability, and physical properties of the compound in the solid state. researchgate.net
Tautomerism in Pyrazole Systems
Tautomerism is a fundamental characteristic of 1H-pyrazoles, involving the migration of a proton between the two annular nitrogen atoms. This phenomenon significantly affects the molecule's chemical and physical properties. researchgate.net
For an unsymmetrically substituted pyrazole like this compound, annular prototropic tautomerism results in two distinct isomers: This compound and 4-nitro-5-propyl-1H-pyrazole .
The position of this equilibrium is governed by the electronic effects of the substituents. Electron-withdrawing groups, such as the nitro group at the C4 position, decrease the electron density of the entire ring. The propyl group at C3 is a weak electron-donating group. Theoretical and experimental studies on related 3(5)-substituted nitropyrazoles have shown that the tautomer where the N-H proton is located on the nitrogen atom further from the more electron-withdrawing substituent is generally favored. nih.gov In the case of a 3-nitro-5-carboxy-1H-pyrazole, the tautomer with the N-H group adjacent to the carboxy group (less withdrawing than nitro) is preferred. nih.gov Applying this principle to this compound, the nitro group exerts a strong field and resonance electron-withdrawing effect, while the propyl group is weakly donating. The equilibrium is expected to favor the tautomer that maximizes the distance between the acidic N-H proton and the electron-withdrawing nitro group, although the final balance is subtle and best determined by computational methods.
Side-chain tautomerism involves proton migration from or to a substituent group, leading to different structural isomers, such as keto-enol or imine-enamine tautomerism. For this compound, significant side-chain tautomerism is not a major consideration. The propyl group is a saturated alkyl chain and lacks the necessary protons or pi-systems to participate in common tautomeric equilibria. The nitro group can theoretically exist in an aci-nitro tautomeric form (=NO(OH)), but this typically occurs only under specific conditions (e.g., in the presence of a strong base) and the nitro form is overwhelmingly more stable for simple nitro-aromatic compounds. Therefore, the dominant tautomeric process for this molecule is the annular prototropic tautomerism.
Quantum mechanical calculations, particularly DFT, are highly effective for predicting the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.netnih.govorientjchem.org By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant (Keq) can be predicted. nih.gov The transition state for the 1,2-proton shift can also be located, and its energy determines the activation energy (Ea) or interconversion barrier. researchgate.net
For pyrazole systems, direct intramolecular proton transfer in the gas phase has a high activation energy, calculated to be in the range of 47.8–55.5 kcal/mol. researchgate.net However, this barrier is significantly lowered in the presence of protic solvents or other pyrazole molecules that can facilitate the proton transfer via a hydrogen-bonded bridge. Computational models can simulate these solvent-assisted or self-assisted mechanisms to provide a more realistic picture of tautomerization dynamics in condensed phases.
Interactive Data Table: Hypothetical DFT Calculation Results for Tautomeric Equilibrium
| Parameter | Tautomer 1 (3-propyl) | Tautomer 2 (5-propyl) | Transition State |
| Relative Energy (ΔE, kcal/mol) | 0.00 (Reference) | +0.75 | +49.5 (Uncatalyzed) |
| Relative Free Energy (ΔG, kcal/mol) | 0.00 (Reference) | +0.68 | Not Applicable |
| Predicted Population at 298 K (%) | 75.8% | 24.2% | Not Applicable |
Note: These values are illustrative examples of what a DFT calculation might yield and are not based on experimental data for this specific compound.
Computational Modeling of Reaction Kinetics and Thermodynamic Profiles for Nitropyrazole Transformations
Computational chemistry is instrumental in elucidating the mechanisms, kinetics, and thermodynamics of chemical reactions involving nitropyrazoles. eurasianjournals.commdpi.com DFT calculations can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. nih.govsciencerepository.org
A common transformation for nitropyrazoles is nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the pyrazole ring towards attack by a nucleophile, potentially leading to the displacement of the nitro group itself or another leaving group. Another key reaction is the reduction of the nitro group to an amino group, a critical step in the synthesis of many biologically active molecules.
Interactive Data Table: Hypothetical Thermodynamic and Kinetic Profile for a Reaction Step
| Parameter | Value (Illustrative) | Description |
| Activation Energy (Ea) | 22.5 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |
| Enthalpy of Reaction (ΔHrxn) | -15.0 kcal/mol | The heat released (exothermic) or absorbed (endothermic) during the reaction. |
| Gibbs Free Energy of Reaction (ΔGrxn) | -18.2 kcal/mol | The overall change in free energy; a negative value indicates a spontaneous process. |
| Entropy of Reaction (ΔSrxn) | -10.8 cal/(mol·K) | The change in disorder of the system during the reaction. |
Note: The values presented are hypothetical for a single step in a plausible transformation of a nitropyrazole and serve for illustrative purposes.
Advanced Applications and Future Research Trajectories in Organic Synthesis and Materials Science
Role of 4-Nitro-3-propyl-1H-pyrazole as a Versatile Synthetic Intermediate
The unique arrangement of substituents on the this compound core makes it a highly valuable precursor in multi-step organic synthesis. Its derivatives, particularly at the 5-position, are instrumental in constructing complex heterocyclic systems, most notably those with applications in medicinal chemistry.
Precursor in the Synthesis of Phosphodiesterase Type 5 (PDE5) Inhibitors and Analogues
The most prominent application of this compound derivatives is in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs widely used for various therapeutic purposes. The flagship molecule in this class, Sildenafil, relies on a key pyrazole (B372694) intermediate for its synthesis. researchgate.neterowid.org The process typically begins with 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, which undergoes nitration using a mixture of fuming nitric acid and sulfuric acid to produce 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. ic.ac.ukresearchgate.net
| Step | Intermediate | Reagents | Key Transformation | Reference |
| 1 | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Fuming HNO₃ / H₂SO₄ | Nitration of the pyrazole ring at the 4-position | ic.ac.ukresearchgate.net |
| 2 | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Thionyl chloride / NH₄OH | Formation of the corresponding carboxamide | ic.ac.uk |
| 3 | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | H₂ / Pd catalyst | Reduction of the nitro group to an amino group | researchgate.net |
| 4 | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 2-Ethoxybenzoyl chloride | Acylation of the amino group | nih.gov |
| 5 | Acylated aminopyrazole | Potassium tert-butoxide | Cyclization to form the pyrazolopyrimidinone core | erowid.org |
Building Block for the Construction of Pyrazolo[4,3-d]pyrimidine Scaffolds
The synthesis of Sildenafil is a prime example of how this compound derivatives are used to construct pyrazolo[4,3-d]pyrimidine scaffolds. nih.gov This bicyclic heterocyclic system is the core of many PDE5 inhibitors. researchgate.net The synthetic strategy hinges on the reactivity of the functional groups at the 4- and 5-positions of the pyrazole ring.
Following the formation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide from its nitro precursor, the molecule possesses two key functionalities in adjacent positions: an amino group and a carboxamide group. researchgate.net This arrangement is perfectly primed for a cyclization reaction. The amino group acts as a nucleophile, and upon acylation with a suitable benzoyl chloride derivative (e.g., 2-ethoxybenzoyl chloride), it forms an amide linkage. nih.gov Subsequent treatment with a base, such as potassium tert-butoxide, induces an intramolecular condensation reaction. erowid.org This step closes the second ring, yielding the fused pyrazolo[4,3-d]pyrimidin-7-one system, which constitutes the central framework of Sildenafil and its analogues. ic.ac.uknih.gov
Exploration of Nitrated Pyrazoles as Advanced Energetic Materials
Beyond pharmaceuticals, the chemistry of nitrated pyrazoles is a burgeoning field in materials science, specifically in the area of high-energy-density materials (HEDMs). nih.gov These compounds are investigated for their potential applications as explosives, propellants, and pyrotechnics due to their high heat of formation, good density, and tailored thermal stability. mdpi.comnih.gov The pyrazole ring serves as a stable, high-nitrogen backbone that can be functionalized with various energetic groups to fine-tune its properties. rsc.org
Design Principles for High Heat of Formation and Tailored Thermal Stability
The energetic properties of nitrated pyrazoles are rooted in their molecular structure. Nitrogen-rich heterocyclic compounds are known to have large, positive heats of formation due to the high number of energy-rich N-N and C-N bonds. nih.gov Upon decomposition, these compounds release a significant amount of energy, often forming the highly stable dinitrogen (N₂) gas, which is an environmentally friendly byproduct. nih.gov
The aromaticity of the pyrazole ring imparts considerable thermal stability to these molecules. nih.govresearchgate.net This stability can be further influenced by the number and position of the nitro groups. For instance, studies on dinitropyrazoles have shown that their thermal stability is connected to the location of the nitro groups within the pyrazole ring. researchgate.net Increasing the number of nitro groups generally enhances density and detonation performance. mdpi.com However, it can also increase sensitivity and reduce thermal stability, necessitating a careful balance in molecular design. rsc.org
| Compound | Density (g·cm⁻³) | Decomposition Temp. (°C) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) |
| 3,4-Dinitropyrazole (3,4-DNP) | 1.87 | 285 | 8.1 | 29.4 |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.90 | ~183 | 8.5 | 31.9 |
| 1,3,5-Trinitro-1,3,5-triazinane (RDX) | 1.80 | 204 | 8.8 | 34.2 |
| 2,4,6-Trinitrotoluene (TNT) | 1.65 | 295 | 6.9 | 19.0 |
Data compiled from multiple sources for comparison. mdpi.comnih.govmdpi.com
Strategies for Incorporating Oxygen-Rich Moieties (e.g., Trinitromethyl Groups)
A key goal in designing energetic materials is to achieve a zero or positive oxygen balance, which ensures more complete combustion and higher energy release. A common strategy is to incorporate oxygen-rich functional groups. The trinitromethyl group, -C(NO₂)₃, is a particularly effective moiety for this purpose. nih.govnih.gov
Several synthetic methods have been developed to introduce trinitromethyl groups onto a pyrazole ring. One approach involves the reaction of a pyrazolecarbaldehyde oxime with dinitrogen tetroxide (N₂O₄), which can yield C-trinitromethyl-substituted pyrazoles. rsc.org Another method is the destructive nitration of an N-acetonylpyrazole with a mixture of concentrated nitric and sulfuric acids, which can attach the trinitromethyl group to a nitrogen atom of the pyrazole ring. nih.gov These strategies lead to compounds with significantly improved oxygen balance and detonation properties, making them promising candidates for advanced, environmentally benign energetic materials. researchgate.netsemanticscholar.org
Functionalization Approaches for Optimizing Energetic Performance
The performance of pyrazole-based energetic materials can be precisely tuned through various functionalization strategies. Beyond simple nitration, researchers have explored the introduction of other explosophoric groups to optimize properties like density, detonation velocity, and sensitivity. rsc.org
Key functionalization approaches include:
Polynitration: Increasing the number of nitro groups on the pyrazole ring (e.g., creating di- and tri-nitropyrazoles) is a direct way to enhance density and detonation performance. mdpi.comnih.gov
Introduction of Nitramino Groups: Adding N-nitro (-NHNO₂) groups can further increase the nitrogen and oxygen content, leading to improved energetic characteristics. bit.edu.cn
Formation of Energetic Salts: The acidic N-H proton on the pyrazole ring can be deprotonated to form salts with nitrogen-rich cations (e.g., ammonium, hydrazinium, hydroxylammonium). These salts often exhibit a desirable combination of high performance and reduced sensitivity. rsc.org
Hybrid Structures: Linking the pyrazole ring to other energetic heterocyclic rings, such as tetrazoles or triazoles, can create hybrid molecules with enhanced thermal stability and detonation properties. rsc.orgrsc.org
Attachment of Other Energetic Groups: Functionalization with groups like azido (-N₃) or dinitromethyl [-CH(NO₂)₂] allows for further tailoring of the energetic properties, creating an optimal balance between performance and stability. acs.orgnih.govmdpi.com
Through these diverse synthetic modifications, the pyrazole scaffold continues to be a versatile platform for the design of advanced materials with precisely controlled energetic characteristics. researchgate.net
Potential Applications in Agrochemical Chemistry and Related Industrial Sectors
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. While direct research on the agrochemical applications of this compound is not extensively documented in publicly available literature, the biological activity of its close derivatives suggests significant potential in this sector.
Research into related compounds, such as 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, has highlighted its promise in the development of novel agrochemicals. chemimpex.com This derivative is being investigated as a potential herbicide and fungicide, indicating that the core this compound structure may possess inherent phytotoxic or antimicrobial properties. chemimpex.com The nitro group, being a strong electron-withdrawing group, can enhance the biological activity of the molecule, a feature often exploited in the design of pesticides.
The potential applications for compounds based on the this compound skeleton can be categorized as follows:
Herbicides: The structure's ability to interfere with biological pathways could be harnessed for targeted action against specific weed species, potentially with minimal harm to cultivated crops. chemimpex.com
Fungicides: The pyrazole moiety is present in several commercial fungicides. The 4-nitro-3-propyl variant could offer a new mode of action or an improved efficacy spectrum against pathogenic fungi. chemimpex.com
Insecticides: Although less directly suggested by current research on its immediate derivatives, the broader class of pyrazoles includes potent insecticides. Functionalization of the this compound core could lead to new insecticidal agents.
Plant Growth Regulators: Certain pyrazole derivatives have been shown to influence plant development. There is potential for developing regulators that could control processes like flowering, fruiting, or stress response.
The versatility of the pyrazole ring allows for extensive derivatization at multiple positions, offering a pathway to fine-tune biological activity and selectivity. The table below summarizes the potential agrochemical roles based on the activity of related pyrazole compounds.
| Potential Application | Target Organism/Process | Basis for Potential |
| Herbicide | Unwanted plant species (weeds) | Efficacy of derivatives like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. chemimpex.com |
| Fungicide | Pathogenic fungi | Known fungicidal properties of the pyrazole class and related compounds. chemimpex.com |
| Plant Growth Regulator | Crop development processes | Observed influence of pyrazole compounds on plant hormonal pathways. |
Further research is required to synthesize and screen this compound and its novel derivatives to fully elucidate their efficacy and potential utility in the agricultural sector.
Coordination Chemistry of Nitropyrazole Ligands with Metal Centers
Nitropyrazoles, including this compound, represent a versatile class of ligands in coordination chemistry. The pyrazole ring contains two nitrogen atoms—a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2)—both of which can potentially coordinate to a metal center. The deprotonated form of the pyrazole, the pyrazolate anion, acts as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes and metal-organic frameworks (MOFs).
The presence of a nitro group at the 4-position and a propyl group at the 3-position modifies the electronic and steric properties of the ligand compared to unsubstituted pyrazole. The electron-withdrawing nitro group reduces the basicity of the pyrazole ring nitrogens, which can influence the strength of the resulting metal-ligand bonds.
While specific studies on the coordination complexes of this compound are scarce, the behavior of related nitropyrazole ligands provides significant insight. For example, 3,5-dimethyl-4-nitro-pyrazole has been shown to react with copper(I) and silver(I) to form different coordination complexes depending on the stoichiometry of the reactants. uninsubria.it A 1:1:1 molar ratio of copper(I), the nitropyrazole, and a base resulted in a trinuclear complex, [Cu(4-NO₂dmpz)]₃, whereas an excess of the pyrazole ligand led to an anionic complex, [Cu(4-NO₂dmpz)₆]²⁻. uninsubria.it This demonstrates the ability of nitropyrazolate anions to act as bridging ligands.
The coordination possibilities of this compound are summarized below:
| Coordination Site | Description | Potential Products |
| N2 (Pyridine-type) | Acts as a neutral monodentate ligand, coordinating to a single metal center. | Mononuclear complexes, e.g., [M(4-NO₂-3-Pr-Hpz)ₓLᵧ] |
| N1, N2 (Pyrazolate bridge) | After deprotonation, the anion bridges two metal centers. | Dinuclear, polynuclear, or polymeric structures (MOFs). |
| Nitro Group Oxygen | The oxygen atoms of the nitro group could potentially coordinate to hard metal ions, although this is less common than N-coordination. | Chelated complexes, potentially involving both N and O donors. |
The synthesis of metal complexes with pyrazole-based ligands is an active area of research, with applications in catalysis, materials science, and bioinorganic chemistry. rsc.org The functional groups on the this compound ligand could be further modified to create bifunctional ligands for constructing complex architectures with specific catalytic or material properties.
Emerging Research Directions and Perspectives for this compound Chemistry
The chemistry of this compound is branching into several advanced application areas, driven by its utility as a versatile synthetic intermediate and the inherent properties of the nitropyrazole core. Future research trajectories are focused on leveraging its structure for novel materials and complex organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
